Ethyl 4-(4-methylphenyl)sulfanylbutanoate
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Overview
Description
Ethyl 4-(4-methylphenyl)sulfanylbutanoate is an organic compound with the molecular formula C₁₃H₁₈O₂S It is a derivative of butanoic acid, featuring a sulfanyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methylphenyl)sulfanylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-bromobutanoate with 4-methylbenzene thiol in the presence of anhydrous potassium carbonate in acetonitrile. The reaction mixture is refluxed for four hours, followed by extraction with ethyl acetate and purification by flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)sulfanylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)sulfanylbutanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Ethyl 4-(4-methylphenyl)sulfanylbutanoate can be compared with similar compounds such as:
- Ethyl 4-(4-chlorophenyl)sulfanylbutanoate
- Ethyl 4-(4-nitrophenyl)sulfanylbutanoate
- Ethyl 4-(4-methoxyphenyl)sulfanylbutanoate
These compounds share a similar structural framework but differ in the substituents on the phenyl ring, which can significantly influence their chemical properties and applications
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-3-15-13(14)5-4-10-16-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONCMXTYXVHXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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